

# Physicochemical Characteristics of 5,5-Dimethylhexan-3-yl Acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Acetic acid;5,5-dimethylhexan-3-ol*

CAS No.: 89389-87-7

Cat. No.: B14379037

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## Executive Summary

5,5-dimethylhexan-3-yl acetate (CAS: 89389-87-7) is a branched aliphatic ester characterized by significant steric bulk due to a neopentyl group adjacent to the chiral center. While primarily recognized in the fine chemical industry as a fragrance intermediate and pheromone analog (related to the Comstock mealybug sex pheromone structures), its utility in drug development lies in its role as a lipophilic carrier moiety and a sterically hindered chiral building block.

This guide analyzes the compound's physicochemical profile, emphasizing its hydrolytic stability—a direct consequence of its steric environment—and provides a validated synthesis protocol for research applications.

## Molecular Identity & Structural Analysis

The molecule features a secondary acetate group at the C3 position, flanked by an ethyl group and a bulky neopentyl (2,2-dimethylpropyl) group.

- IUPAC Name: 5,5-dimethylhexan-3-yl acetate

- CAS Registry Number: 89389-87-7[1][2]
- Molecular Formula: C<sub>10</sub>H<sub>20</sub>O<sub>2</sub>
- SMILES: CCC(OC(C)=O)CC(C)(C)C
- Stereochemistry: The C3 carbon is a stereogenic center, existing as (R)- and (S)- enantiomers. Standard synthesis yields a racemate, though enzymatic resolution is possible for pharmaceutical applications requiring enantiopurity.

## Structural Implications

The neopentyl group at C5 creates a "steric wall." In drug design, this structural motif is valuable for modulating metabolic stability. Unlike linear alkyl esters that are rapidly hydrolyzed by plasma esterases, the 5,5-dimethyl substitution retards enzymatic attack, potentially extending the half-life of prodrugs utilizing this scaffold.

## Physicochemical Profile

The following data aggregates predicted values based on group contribution methods and comparative analysis with structurally homologous esters (e.g., 3-hexyl acetate), as specific experimental datasets for this CAS are proprietary or sparse.

### Table 1: Thermodynamic & Fluid Properties

Property	Value (Range/Est.)	Confidence	Relevance
Molecular Weight	172.27 g/mol	Exact	Stoichiometry calculations.
Boiling Point	185 – 195 °C	High (Predicted)	Purification via fractional distillation.
Density (20°C)	0.86 – 0.87 g/cm <sup>3</sup>	High (Predicted)	Solvent extraction layer separation.
Flash Point	~65 – 70 °C	Medium (Predicted)	Safety/Handling (Combustible Liquid).
Refractive Index ( )	1.425 – 1.435	Medium (Predicted)	Purity verification.
Vapor Pressure	~0.5 mmHg (25°C)	Low (Predicted)	Volatility assessment for headspace analysis.

## Solubility & Partitioning

- LogP (Octanol/Water): Estimated at 3.6 – 3.9.
  - Insight: This high lipophilicity indicates excellent membrane permeability. In a pharmaceutical context, this ester functionality can be used to mask polar hydroxyl groups, facilitating transport across the blood-brain barrier (BBB) before intracellular hydrolysis releases the active alcohol.
- Water Solubility: Negligible (< 50 mg/L). Soluble in standard organic solvents (DCM, Ethyl Acetate, Ethanol, Hexane).

## Synthesis & Purification Protocol

Objective: Synthesis of 5,5-dimethylhexan-3-yl acetate from commercially available precursors via a Grignard intermediate.

## Phase 1: Formation of the Alcohol Precursor (5,5-dimethylhexan-3-ol)[3]

- Reaction Type: Grignard Addition
- Precursors: Ethylmagnesium bromide (EtMgBr) + 3,3-dimethylbutanal.[3][4]

Protocol:

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an inert Argon atmosphere.
- Reagent Prep: Charge flask with 3,3-dimethylbutanal (1.0 eq) dissolved in anhydrous THF (0.5 M). Cool to 0°C.
- Addition: Add EtMgBr (1.2 eq, 3.0 M in ether) dropwise over 45 minutes. The exotherm must be controlled to maintain internal temp < 10°C.
- Completion: Stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Quench: Cool to 0°C. Quench with saturated aqueous NH<sub>4</sub>Cl.
- Workup: Extract with Et<sub>2</sub>O (3x). Dry organics over MgSO<sub>4</sub> and concentrate.
- Intermediate Purification: Distill the crude alcohol (BP ~158°C) to remove homocoupling byproducts.

## Phase 2: Esterification (Acetylation)[3]

- Reaction Type: Nucleophilic Acyl Substitution[5]
- Reagents: Acetyl Chloride (AcCl), Pyridine, DMAP (catalytic).

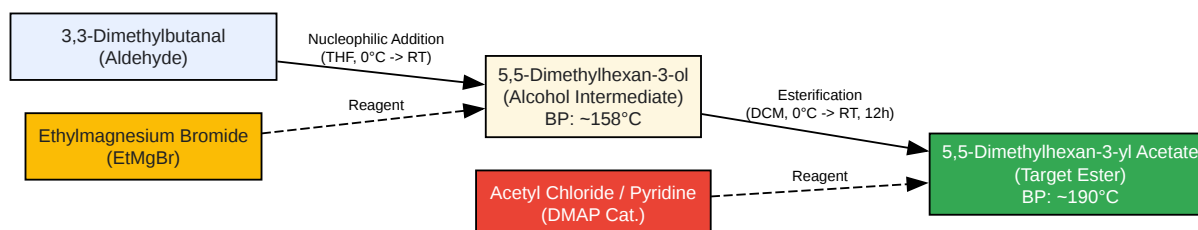
Protocol:

- Setup: Dissolve purified 5,5-dimethylhexan-3-ol (1.0 eq) in anhydrous DCM (0.3 M) in a clean RBF.

- Base Addition: Add Pyridine (1.5 eq) and DMAP (0.05 eq). Cool solution to 0°C.
- Acylation: Add Acetyl Chloride (1.2 eq) dropwise. Note: AcCl is preferred over acetic anhydride for sterically hindered alcohols to ensure complete conversion.
- Reaction: Allow to warm to RT and stir for 12 hours.
- Validation: GC-MS should show disappearance of the alcohol peak (m/z 130 parent ion absent) and appearance of the ester (m/z 172, often invisible, look for fragment m/z 112 [M-AcOH] or m/z 43 [Acetyl]).
- Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO<sub>3</sub>, then Brine.[4]
- Purification: Fractional distillation under reduced pressure (e.g., 20 mmHg) is recommended over column chromatography for scalability.

## Visualization: Synthesis Pathway

The following diagram illustrates the critical reaction flow and checkpoints.



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Caption: Two-step synthesis of 5,5-dimethylhexan-3-yl acetate via Grignard addition followed by DMAP-catalyzed acetylation.

## Stability & Reactivity (Hydrolysis Kinetics)

For drug development professionals, the stability of the ester bond is paramount.

- Mechanism: Base-catalyzed hydrolysis (

mechanism).

- Steric Effect: The rate of hydrolysis for 5,5-dimethylhexan-3-yl acetate is significantly slower than that of 3-hexyl acetate.
  - Reasoning: The transition state for hydrolysis involves the nucleophilic attack of hydroxide on the carbonyl carbon. The bulky tert-butyl group (part of the neopentyl moiety) at the -position relative to the ester linkage imposes steric hindrance, increasing the activation energy ( ) of the transition state.
- Implication: This compound is stable in neutral aqueous formulations but will degrade slowly in highly alkaline environments (pH > 10). In vivo, it resists rapid degradation by non-specific plasma esterases better than linear analogs, making it a candidate for sustained-release prodrug strategies.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19931260, 5,5-Dimethylhexan-3-ol. Retrieved from [[Link](#)]
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